molecular formula C16H14O4 B072200 4,4'-Dimethoxybenzil CAS No. 1226-42-2

4,4'-Dimethoxybenzil

Cat. No. B072200
CAS RN: 1226-42-2
M. Wt: 270.28 g/mol
InChI Key: YNANGXWUZWWFKX-UHFFFAOYSA-N
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Patent
US05405926

Procedure details

4,4'-Dimethoxybenzoin was prepared as described in Example 1. 4,4'-Dimethoxybenzil (50.3 g), ammonium nitrate (20.3 g), cupric acetate (0.69 g) and 150 ml 80% acetic acid were heated to 80° C. with vigorous stirring until a clear, green solution was obtained. Following 1 hour at reflux, the mixture was poured into 1 liter of water and the precipitate was collected. Recrystallization from hot methanol afforded 4,4'-dimethoxybenzil. Yield 44.2 g (88%). 1H NMR (CDCl3) δ7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic, 3.86 (s, 6H OMe).
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)=[O:12])=[O:10])=[CH:5][CH:4]=1.[N+]([O-])([O-])=O.[NH4+].C(O)(=O)C>O>[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]([CH:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[OH:10])=[O:12])=[CH:18][CH:17]=1.[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]([C:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)=[O:10])=[O:12])=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC
Name
Quantity
20.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
cupric acetate
Quantity
0.69 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring until a clear, green solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)OC
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05405926

Procedure details

4,4'-Dimethoxybenzoin was prepared as described in Example 1. 4,4'-Dimethoxybenzil (50.3 g), ammonium nitrate (20.3 g), cupric acetate (0.69 g) and 150 ml 80% acetic acid were heated to 80° C. with vigorous stirring until a clear, green solution was obtained. Following 1 hour at reflux, the mixture was poured into 1 liter of water and the precipitate was collected. Recrystallization from hot methanol afforded 4,4'-dimethoxybenzil. Yield 44.2 g (88%). 1H NMR (CDCl3) δ7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic, 3.86 (s, 6H OMe).
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)=[O:12])=[O:10])=[CH:5][CH:4]=1.[N+]([O-])([O-])=O.[NH4+].C(O)(=O)C>O>[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]([CH:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[OH:10])=[O:12])=[CH:18][CH:17]=1.[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]([C:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)=[O:10])=[O:12])=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC
Name
Quantity
20.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
cupric acetate
Quantity
0.69 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring until a clear, green solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)OC
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.